4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile
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Overview
Description
4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2ClF3N2O2. This compound is characterized by the presence of chloro, nitro, and trifluoromethyl groups attached to a benzonitrile core. It is widely used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile typically involves the nitration of 4-chloro-3-(trifluoromethyl)benzonitrile. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the reaction of 4-chloro-3-nitrobenzamide with phosphorus oxychloride .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process often includes the use of cyanide sources such as sodium cyanide or potassium cyanide, along with catalysts like cuprous bromide and nickel bromide .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 4-Amino-3-nitro-5-(trifluoromethyl)benzonitrile.
Substitution: Various substituted benzonitrile derivatives.
Oxidation: 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- 4-Chloro-3-(trifluoromethyl)benzonitrile
- 3,5-Bis(trifluoromethyl)benzonitrile
- 4-Chloro-3-(trifluoromethyl)aniline
Uniqueness: 4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile stands out due to the presence of both nitro and trifluoromethyl groups, which impart unique electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a versatile compound in various research applications.
Properties
CAS No. |
63580-93-8 |
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Molecular Formula |
C8H2ClF3N2O2 |
Molecular Weight |
250.56 g/mol |
IUPAC Name |
4-chloro-3-nitro-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2ClF3N2O2/c9-7-5(8(10,11)12)1-4(3-13)2-6(7)14(15)16/h1-2H |
InChI Key |
DNGYKJVZWDSKIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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